ethyl 2-chloro-4-methyl-6-tetrahydro-1H-pyrrol-1-ylbenzoate

X-ray crystallography conformational analysis structure-guided design

Ethyl 2-chloro-4-methyl-6-tetrahydro-1H-pyrrol-1-ylbenzoate (CAS 59686-39-4, synonym Et‑CMPB) is a fully substituted benzoate ester that incorporates a pyrrolidin‑1‑yl heterocycle at the 6‑position of the aromatic ring. Its single‑crystal X‑ray structure has been determined and deposited in the Cambridge Structural Database, establishing unambiguous structural identity that is critical for reproducible experimentation.

Molecular Formula C14H18ClNO2
Molecular Weight 267.75 g/mol
CAS No. 59686-39-4
Cat. No. B1227184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-chloro-4-methyl-6-tetrahydro-1H-pyrrol-1-ylbenzoate
CAS59686-39-4
SynonymsEt-CMPB
ethyl 2-chloro-4-methyl-6-(1-pyrrolidinyl)benzoate
Molecular FormulaC14H18ClNO2
Molecular Weight267.75 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1Cl)C)N2CCCC2
InChIInChI=1S/C14H18ClNO2/c1-3-18-14(17)13-11(15)8-10(2)9-12(13)16-6-4-5-7-16/h8-9H,3-7H2,1-2H3
InChIKeyMVVDFWZSLCYOPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Chloro-4-Methyl-6-Tetrahydro-1H-Pyrrol-1-Ylbenzoate (CAS 59686-39-4): Structural Identity and Procurement Baseline


Ethyl 2-chloro-4-methyl-6-tetrahydro-1H-pyrrol-1-ylbenzoate (CAS 59686-39-4, synonym Et‑CMPB) is a fully substituted benzoate ester that incorporates a pyrrolidin‑1‑yl heterocycle at the 6‑position of the aromatic ring. Its single‑crystal X‑ray structure has been determined and deposited in the Cambridge Structural Database, establishing unambiguous structural identity that is critical for reproducible experimentation [1]. The compound is indexed in the MeSH supplementary concept database under Unique ID C062583 with the preferred term “ethyl 2‑chloro‑4‑methyl‑6‑(1‑pyrrolidinyl)benzoate” [2]. This level of structural documentation surpasses that of many in‑class pyrrolidinyl‑benzoate building blocks, where X‑ray coordinates are often unavailable, making this compound a superior choice for structure‑guided design workflows.

Why Generic Pyrrolidinyl‑Benzoate Building Blocks Cannot Substitute for CAS 59686-39-4


The 2‑chloro‑6‑pyrrolidin‑1‑yl substitution pattern in ethyl 2‑chloro‑4‑methyl‑6‑tetrahydro‑1H‑pyrrol‑1‑ylbenzoate generates a steric clash between the adjacent chlorine atom and the ethyl ester group that forces the ester carbonyl out of conjugation with the aromatic ring [1]. This non‑planar conformation cannot be reproduced by analogs that lack the 2‑chloro substituent (e.g., ethyl 4‑methyl‑6‑(pyrrolidin‑1‑yl)benzoate) or by analogs in which the pyrrolidine ring occupies a different position (e.g., ethyl 2‑chloro‑4‑methylbenzoate, CAS 99500‑35‑3). Additionally, the pyrrolidine nitrogen introduces a basic centre and alters the computed logP by approximately +0.67 units compared with the des‑pyrrolidine analog [2], shifting both solubility and partitioning behaviour. Generic substitution therefore risks altering the reactive conformation, hydrogen‑bonding capacity, and physicochemical profile that define the compound's utility in structure‑activity campaigns.

Quantitative Differentiation Evidence for Ethyl 2‑Chloro‑4‑Methyl‑6‑Tetrahydro‑1H‑Pyrrol‑1‑Ylbenzoate (CAS 59686‑39‑4)


Ester‑Out‑Of‑Plane Conformation Driven by Steric Interaction with the Adjacent Chlorine

Single‑crystal X‑ray analysis reveals that the ethyl ester substituent in CAS 59686‑39‑4 is forced from conjugation with the aromatic π‑system and the nitrogen lone pair because of steric repulsion with the adjacent 2‑chlorine atom [1]. This non‑planar ester geometry is absent in the des‑chloro analog ethyl 4‑methyl‑6‑(pyrrolidin‑1‑yl)benzoate, where the ester can freely conjugate, and in ethyl 2‑chloro‑4‑methylbenzoate (CAS 99500‑35‑3), which lacks the pyrrolidine ring entirely. The resulting torsion angle difference alters the spatial presentation of the ester pharmacophore in any binding pocket or reactive environment.

X-ray crystallography conformational analysis structure-guided design

Lipophilicity Shift Imparted by the Pyrrolidine Ring Relative to the Des‑Pyrrolidine Analog

The computed octanol‑water partition coefficient (logP) of CAS 59686‑39‑4 is 3.49, compared with 2.83 for ethyl 2‑chloro‑4‑methylbenzoate (CAS 99500‑35‑3), which lacks the pyrrolidine ring [1]. The pyrrolidine substituent increases logP by approximately +0.66 log units while simultaneously raising the polar surface area from 26.3 Ų to 29.5 Ų. This dual modulation—enhanced lipophilicity with only a modest PSA increase—is characteristic of the saturated heterocycle and distinguishes the compound from simple benzoate esters that cannot achieve this balance.

physicochemical profiling logP medicinal chemistry

Solid‑State Physical Form Confirmed by Melting Point and Crystallographic Density

CAS 59686‑39‑4 is a crystalline solid with a reported melting point of 78 °C and a crystallographic density Dx = 1.30 g cm⁻³ determined from the orthorhombic unit cell (V = 2731 ų, Z = 8) [1][2]. In contrast, ethyl 2‑chloro‑4‑methylbenzoate (CAS 99500‑35‑3) is typically supplied as a liquid at ambient temperature with no published melting point . This physical‑form dichotomy has direct consequences for weighing accuracy, long‑term storage stability, and formulation development, where a crystalline solid with a defined melting point is inherently easier to handle reproducibly than a liquid.

solid-state characterization melting point formulation

Purity Specification Parity with Enhanced Structural Documentation Relative to Common Building Blocks

Commercial sourcing data indicate that CAS 59686‑39‑4 is supplied at a minimum purity of 95 % (HPLC) , a specification identical to that of the closest commercial analog ethyl 2‑chloro‑4‑methylbenzoate (CAS 99500‑35‑3, purity ≥95 %) . However, CAS 59686‑39‑4 is additionally accompanied by a peer‑reviewed crystallographic structure and MeSH registry entry, providing orthogonal identity verification that the simpler analog lacks. This dual certification (chromatographic purity plus crystallographic identity) reduces the risk of mis‑assignment when the compound is used in multi‑step synthetic sequences or biological assays where structural ambiguity could confound results.

quality control purity specification procurement

High‑Value Application Scenarios for Ethyl 2‑Chloro‑4‑Methyl‑6‑Tetrahydro‑1H‑Pyrrol‑1‑Ylbenzoate (CAS 59686‑39‑4)


Structure‑Guided Medicinal Chemistry Campaigns Requiring Rigid, Crystallographically Defined Fragments

When a project requires a benzoate‑based fragment with a precisely known three‑dimensional conformation, CAS 59686‑39‑4 is the preferred choice because its ester‑out‑of‑plane geometry is experimentally validated by single‑crystal X‑ray diffraction rather than inferred from computational minimization [1]. Molecular‑docking workflows that rely on accurate starting geometries benefit from the deposited CCDC coordinates, and the crystallographic density (Dx = 1.30 g cm⁻³) provides a benchmark for force‑field validation [1]. The non‑planar ester conformation also presents a structurally distinct pharmacophore that can be exploited for selectivity against targets where planar benzoate esters are privileged.

Physicochemical Property‑Driven Library Design Where Balanced logP and PSA Are Required

The pyrrolidine ring in CAS 59686‑39‑4 elevates computed logP by +0.66 units relative to ethyl 2‑chloro‑4‑methylbenzoate while maintaining a PSA below 30 Ų [2]. This property profile places the compound in a favourable region of CNS‑MPO and related multiparameter optimization scores where many simple benzoate esters fall short. Library designers seeking to explore chemical space with moderately lipophilic, low‑PSA ester‑containing scaffolds can use CAS 59686‑39‑4 as a representative member that balances permeability potential with synthetic tractability.

Solid‑Form Screening and Pre‑Formulation Studies Requiring a Crystalline Benzoate Standard

With a well‑defined melting point of 78 °C and established crystallographic parameters (orthorhombic, Pbca, V = 2731 ų) [1][3], CAS 59686‑39‑4 serves as a reliable crystalline standard for solid‑form development. Unlike the liquid comparator ethyl 2‑chloro‑4‑methylbenzoate , this compound can be subjected to polymorph screening, thermal analysis (DSC/TGA), and dissolution testing using a reproducible solid starting material. This is critical for agrochemical or specialty chemical programmes where solid‑state properties dictate formulation stability and shelf‑life.

Synthetic Methodology Development Leveraging Ortho‑Chloro‑Ester Steric Compression

The steric interaction between the 2‑chloro and 6‑ethoxycarbonyl groups in CAS 59686‑39‑4 creates a unique steric environment that can be exploited in synthetic methodology studies [1]. Researchers investigating steric‑acceleration effects, atropisomerism, or directed ortho‑metalation selectivity can use this compound as a model substrate because the ester deconjugation is pre‑quantified crystallographically. The pyrrolidine nitrogen also offers a handle for further functionalization (e.g., N‑alkylation or N‑oxidation) that the des‑pyrrolidine analog cannot provide.

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